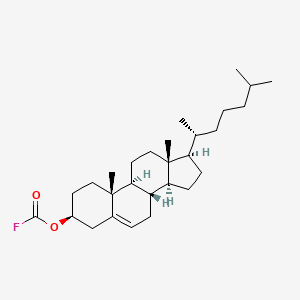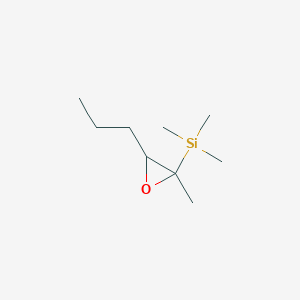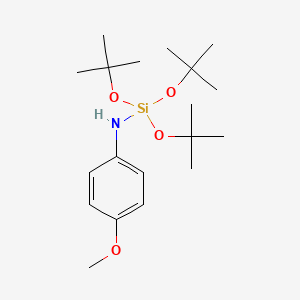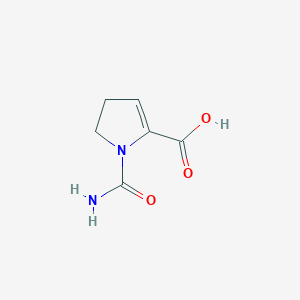
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is a synthetic organic compound primarily used in various industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring emulsification, dispersion, and wetting. The compound is characterized by its complex molecular structure, which includes two decyl groups and sulfonate functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenol followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the sequential addition of reactants and the removal of by-products to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenoxy and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or alcohols.
Applications De Recherche Scientifique
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the sulfonate groups interact with water molecules, while the decyl groups interact with hydrophobic substances, facilitating emulsification and dispersion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium decyl(sulphonatophenoxy)benzenesulphonate
- Disodium oxybis[decylbenzenesulphonate]
- Disodium n-decyldiphenyletherdisulfonate
Uniqueness
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.
Propriétés
Numéro CAS |
69880-77-9 |
|---|---|
Formule moléculaire |
C32H48Na2O7S2 |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-27-25-29(21-23-31(27)40(33,34)35)39-30-22-24-32(41(36,37)38)28(26-30)20-18-16-14-12-10-8-6-4-2;;/h21-26H,3-20H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
ITKORIIUQMWLFO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)S(=O)(=O)[O-])CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)


![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)


